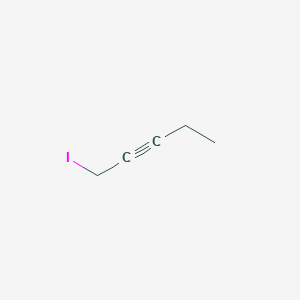

1-iodopent-2-yne

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodopent-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXFMRXHWVNDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455382 | |

| Record name | 2-Pentyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34498-11-8 | |

| Record name | 2-Pentyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodopent 2 Yne

Preparation from Alkynyl Alcohols

The conversion of pent-2-yn-1-ol to 1-iodopent-2-yne represents a direct and frequently employed synthetic pathway. This transformation hinges on the replacement of a hydroxyl group with an iodine atom, a process that can be achieved through various iodinating agents and reaction conditions.

Conventional Iodination Procedures of Pent-2-yn-1-ol

Traditional methods for the iodination of primary alcohols, including allylic and propargylic alcohols like pent-2-yn-1-ol, often involve reagents that convert the hydroxyl group into a better leaving group, which is then displaced by an iodide ion. Common systems include the use of iodine in combination with a reducing agent or a phosphine-based reagent.

One well-established method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reagent system generates an iodophosphonium species in situ, which then activates the alcohol for nucleophilic attack by iodide. Other classical reagents for converting alcohols to iodides include systems like phosphorus and iodine (P₄/I₂), and various combinations of metal iodides with acids or other activating agents. ccspublishing.org.cn For instance, the combination of sodium borohydride (B1222165) (NaBH₄) and iodine has been shown to be effective for the iodination of benzylic and primary alkyl alcohols under mild conditions. ccspublishing.org.cn

The direct conversion of alcohols to alkyl iodides is a straightforward approach. ccspublishing.org.cn A variety of reagent systems have been developed for this transformation, including ClSiMe₃-NaI and BF₃-Et₂O-NaI. ccspublishing.org.cn However, many of these methods can have drawbacks such as low yields or harsh reaction conditions. ccspublishing.org.cn

Optimization of Reaction Conditions and Reagent Systems

To enhance the efficiency, selectivity, and mildness of the iodination of alkynyl alcohols, significant research has focused on optimizing reaction conditions and developing novel reagent systems. Optimization studies often involve screening various solvents, temperatures, and stoichiometric ratios of reagents to maximize the yield of the desired product while minimizing side reactions.

For example, the use of a polymer-supported dimethylaminopyridine (DMAP) catalyst has been explored for the chemoselective iodination of alcohols. researchgate.net In one optimization study using benzyl (B1604629) alcohol as a model substrate, dichloromethane (B109758) was identified as the optimal solvent for the transformation. researchgate.net Another approach involves the use of a thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, which allows for the efficient conversion of primary and secondary alcohols to alkyl iodides under neutral conditions. organic-chemistry.org Optimization of this system revealed that heating the alcohol solution prior to adding the salt can improve the reaction's outcome. organic-chemistry.org

Furthermore, one-pot procedures have been developed where an alcohol is first converted in situ to a mesylate, which is then immediately reacted with a Grignard reagent like methylmagnesium iodide (MeMgI) to yield the corresponding iodide. acs.org This method has proven effective for a range of primary and secondary alcohols. acs.org The use of solid-supported catalysts, such as SO₄²⁻/ZrO₂, with sodium iodide at room temperature also presents a mild and efficient method for the selective iodination of various alcohols. amazonaws.com

Table 1: Comparison of Reagent Systems for Alcohol Iodination

| Reagent System | Substrate Scope | Conditions | Advantages |

|---|---|---|---|

| PPh₃/I₂ | Primary, Secondary Alcohols | Mild, often room temperature | Readily available reagents |

| NaBH₄/I₂ | Benzylic, Primary Alcohols | Mild, 1,4-dioxane (B91453) solvent | Inexpensive and safe reagents ccspublishing.org.cn |

| Thioiminium Salt | Primary, Secondary Alcohols | Neutral, 85°C | High yields, minimal byproducts organic-chemistry.org |

| SO₄²⁻/ZrO₂/NaI | Allylic, Benzylic, Saturated Alcohols | Room temperature | High selectivity, catalyst reusability amazonaws.com |

| One-pot Mesylation/MeMgI | Primary, Secondary Alcohols | 0°C to room temperature | Good yields, tolerates various functional groups acs.org |

Halogen Exchange Routes

An alternative and powerful strategy for the synthesis of this compound involves halogen exchange, most notably the Finkelstein reaction. This approach relies on the conversion of a more readily available alkyl halide, such as 1-bromo-2-pentyne (B134421), into the desired iodoalkyne.

Synthesis via Sodium Iodide-Mediated Bromine Displacement from 1-Bromo-2-pentyne

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). byjus.comwikipedia.org The success of this reaction is driven by Le Châtelier's principle. taylorandfrancis.com Sodium iodide is soluble in acetone, while the resulting sodium bromide or chloride is not. byjus.comwikipedia.org This precipitation of the inorganic salt drives the equilibrium towards the formation of the alkyl iodide, in this case, this compound. byjus.comwikipedia.orgtaylorandfrancis.com

The reaction is typically effective for primary halides and works exceptionally well for allyl, benzyl, and α-carbonyl halides. wikipedia.org While secondary halides are less reactive, the propargylic nature of 1-bromo-2-pentyne makes it a suitable substrate for this transformation. wikipedia.org The reaction is generally carried out by dissolving the bromoalkyne in acetone and adding an excess of sodium iodide, followed by heating the mixture to facilitate the substitution.

Mechanistic Considerations of Halogen Exchange in Alkyne Systems

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. byjus.comwikipedia.org This is a single-step, concerted process where the incoming nucleophile (iodide ion) attacks the electrophilic carbon atom at the same time as the leaving group (bromide ion) departs. allen.in

A key stereochemical feature of the S_N2 reaction is the inversion of configuration at the carbon center. byjus.com The nucleophile attacks from the side opposite to the leaving group, often referred to as "backside attack." libretexts.org

It is important to note that nucleophilic substitution reactions typically occur at sp³-hybridized carbons. libretexts.orglumenlearning.com Direct substitution at sp²-hybridized carbons, such as those in vinyl or aryl halides, is generally difficult due to the shorter and stronger carbon-halogen bond and steric hindrance. libretexts.orglumenlearning.comlibretexts.org However, in the case of 1-bromo-2-pentyne, the substitution occurs at an sp³-hybridized carbon adjacent to an alkyne, which influences the reactivity but still allows the S_N2 pathway to proceed. The electron-withdrawing nature of the adjacent triple bond can affect the reaction rate.

Table 2: Key Features of the Finkelstein Reaction

| Feature | Description |

|---|---|

| Reaction Type | Substitution Nucleophilic Bimolecular (S_N2) byjus.comwikipedia.org |

| Mechanism | Single, concerted step allen.in |

| Driving Force | Precipitation of insoluble sodium halide salt byjus.comwikipedia.orgtaylorandfrancis.com |

| Typical Solvent | Acetone byjus.comwikipedia.org |

| Stereochemistry | Inversion of configuration byjus.com |

| Substrate Reactivity | Primary > Secondary; Allyl, Benzyl, Propargyl halides are highly reactive wikipedia.org |

Reactivity and Mechanistic Investigations of 1 Iodopent 2 Yne in Organic Transformations

Carbon-Carbon Bond Forming Reactions

1-Iodopent-2-yne is a valuable reagent in organic synthesis, particularly in the formation of new carbon-carbon bonds. Its structure, featuring an iodine atom adjacent to an internal alkyne, allows it to participate in a variety of coupling reactions. The iodine atom serves as an effective leaving group, facilitating reactions with various organometallic species.

Copper-catalyzed reactions are a cornerstone of alkyne chemistry. For this compound, these reactions provide a direct pathway to more complex alkyne structures, such as diynes, which are important motifs in natural products and materials science.

A significant application of this compound is its reaction with terminal alkynes, often activated as organometallic species, to form unsymmetrical diyne compounds. A prominent example is the coupling with bromomagnesium acetylides, a type of Grignard reagent, in the presence of a copper(I) catalyst.

This methodology was successfully employed as a key step in the total synthesis of (−)-complanine, an inflammatory agent isolated from a marine fireworm. beilstein-journals.org In this synthesis, a terminal acetylene (B1199291) (compound 4 ) was first treated with ethylmagnesium bromide (EtMgBr) to generate the corresponding bromomagnesium acetylide in situ. beilstein-journals.org Subsequent addition of this compound and a catalytic amount of copper(I) iodide (CuI) initiated the coupling, yielding the desired diyne compound (5 ) in 43% yield. beilstein-journals.org The reaction proceeds by forming a copper(I) acetylide intermediate which then reacts with the iodoalkyne. wikipedia.orglibretexts.org

Reaction Scheme from Complanine (B12781320) Synthesis

Scheme depicting the CuI-catalyzed coupling of a bromomagnesium acetylide (generated from 4 ) with this compound to form diyne 5 . beilstein-journals.org

The efficiency of copper-catalyzed alkyne couplings is highly dependent on the reaction parameters, including the choice of catalyst and the stoichiometry of the reactants.

Catalyst: Copper(I) salts, such as CuI, are typically used as catalysts for these transformations. beilstein-journals.orgthieme-connect.de The reactions are generally considered catalytic when less than 10 mol% of the copper(I) salt is employed. thieme-connect.de The solubility of the copper salt can significantly influence the reaction yield; more soluble salts often lead to higher yields in related conjugate addition reactions. thieme-connect.de In the synthesis of the complanine intermediate, a catalytic quantity of CuI was sufficient to promote the desired C-C bond formation. beilstein-journals.org The catalytic cycle is thought to involve the oxidation of Cu(I) to Cu(II) and subsequent reductive elimination. semanticscholar.orgnih.gov

Stoichiometry: The molar ratio of the coupling partners is a critical factor for maximizing the yield of the desired cross-coupled product while minimizing side reactions. In the synthesis of diyne 5 , a two-fold excess of this compound (2.0 equivalents) was used relative to the starting alkyne (4 , 1.0 equivalent), while the Grignard reagent was used in a 1.6 equivalent ratio to generate the acetylide. beilstein-journals.org This stoichiometric imbalance helps to ensure that the valuable acetylide intermediate is consumed in the desired cross-coupling pathway. The exact nature of the active organocopper reagent can be complex and is influenced by the stoichiometry and the presence of other species like Grignard reagents. thieme-connect.de

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. This compound, with its reactive C(sp)-I bond, is an excellent substrate for these transformations, particularly the Sonogashira coupling.

The Sonogashira reaction is the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. libretexts.org The reaction can be adapted for iodoalkynes like this compound, which would couple with a terminal alkyne to produce a conjugated diyne.

Scope: The Sonogashira reaction is known for its broad substrate scope and tolerance of various functional groups, making it highly versatile. libretexts.orgbeilstein-journals.org When using this compound, the reaction could accommodate a wide range of terminal alkyne coupling partners, including those with aryl, heteroaryl, and alkyl substituents. beilstein-journals.org The reaction conditions are generally mild, often proceeding at room temperature, which helps to preserve sensitive functional groups within the substrates. libretexts.org The versatility of the Sonogashira coupling has made it a key reaction in the synthesis of natural products, pharmaceuticals, and advanced organic materials. libretexts.orgcaltech.edu

Limitations: A primary limitation of the Sonogashira reaction is the potential for the undesirable homocoupling of the terminal alkyne partner, a reaction known as Glaser coupling. rsc.org This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen and leads to the formation of symmetric diynes, reducing the yield of the desired unsymmetrical cross-coupled product. wikipedia.org Therefore, conducting the reaction under an inert atmosphere is often necessary to achieve high efficiency. wikipedia.org Additionally, while many functional groups are tolerated, highly basic conditions or substrates sensitive to them can pose challenges. beilstein-journals.org

The performance of the palladium catalyst in Sonogashira couplings is critically dependent on the nature of the ligands coordinated to the palladium center. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, significant research has focused on developing alternative ligand systems to improve catalyst stability, activity, and substrate scope. wikipedia.orglibretexts.org

These alternative systems offer potential advantages such as higher turnover numbers, milder reaction conditions, and the ability to couple more challenging substrates. The choice of ligand can influence catalyst loading, with some advanced systems achieving high yields with very low catalyst concentrations. libretexts.org

| Ligand Type | Examples | Characteristics & Applications | Citations |

| Monodentate Phosphines | Triphenylphosphine (B44618) (PPh₃) | The "classical" ligands for Sonogashira. Generally effective but may require higher catalyst loadings (up to 5 mol%). | wikipedia.org, libretexts.org |

| Bidentate Phosphines | dppe, dppp, dppf | Offer greater stability to the palladium center compared to monodentate ligands. | wikipedia.org, libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Imidazole-2-ylidene derivatives | Strong σ-donating ligands that can form highly stable and active palladium complexes. Used as an alternative to phosphines. | wikipedia.org, mdpi.com |

| Nitrogen-Based Ligands | Bis-oxazolines, Dipyrimidyls, Schiff bases | Provide stable palladium complexes and have been used in couplings with low catalyst loading and under copper-free conditions. | libretexts.org, rsc.org |

| Ligand-Free / Heterogeneous | Palladium on Carbon (Pd/C) | Simplifies product purification by allowing the catalyst to be removed by simple filtration. Can be effective without added soluble ligands. | caltech.edu |

Scope and Limitations in Sonogashira-Type Couplings

Nickel-Catalyzed Reactions

Nickel catalysis offers a powerful and versatile platform for the functionalization of alkynes, and this compound has been utilized as a key substrate in several nickel-catalyzed transformations. These reactions benefit from the unique reactivity of nickel catalysts, which can engage in various catalytic cycles to forge new carbon-carbon and carbon-heteroatom bonds.

Nickel-hydride (NiH) catalyzed reductive hydrocarbonation has emerged as a significant method for C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formation under mild, reductive conditions. chinesechemsoc.org In this context, this compound can serve as a potent electrophile. The general mechanism involves the generation of an α-oxoalkyl organonickel species in situ, which then undergoes cross-coupling with alkyl or aryl halides. chinesechemsoc.org This approach is notable for its broad substrate scope and good functional group compatibility. chinesechemsoc.org

Mechanistic studies, including radical clock experiments, suggest that the reaction proceeds through a pathway that avoids the formation of discreet radical intermediates, instead favoring a process involving the migration of the alkenyl double bond to yield linear coupling products. chinesechemsoc.org Electron paramagnetic resonance (EPR) spectroscopy studies have provided insights into the nickel catalytic cycle, indicating the involvement of Ni(I) and Ni(III) intermediates during the course of the reaction. chinesechemsoc.org

The development of asymmetric variants of nickel-catalyzed reactions is crucial for the synthesis of chiral molecules. In the context of reactions involving alkyne substrates, stereocontrol is a key challenge due to the multiple potential reaction pathways. rsc.org For NiH-catalyzed reductive hydroalkylation, asymmetric induction can be achieved using a chiral nickel/bisoxazoline (BOX) ligand system. chinesechemsoc.org The enantioselectivity of these reactions can be highly dependent on the reaction conditions, including the choice of base and the presence of additives like water. chinesechemsoc.org For instance, the use of K₃PO₄(H₂O) as a base has been shown to be critical for achieving high enantioselectivity in the synthesis of esters of enantioenriched dialkyl carbinols. chinesechemsoc.org

The precise control of stereoselectivity in nickel-catalyzed reactions is often dictated by the steric and electronic properties of the ligands employed. rsc.org Strategic modulation of ligand-induced steric effects and non-covalent interactions can direct the reaction towards the desired stereoisomer. rsc.org While specific examples detailing the asymmetric hydrofunctionalization of this compound with nickel catalysts are an area of ongoing research, the principles established in related systems provide a framework for developing stereocontrolled transformations with this substrate. sioc-journal.cn

Participation in NiH-Catalyzed Reductive Hydrocarbonation

Alkylation Reactions in Complex Architectures

This compound serves as a valuable building block for introducing the pent-2-ynyl group into complex molecular scaffolds through various alkylation strategies. Its reactivity as an alkylating agent allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate architectures.

Data sourced from Hewson & MacPherson, 1985.

Chiral auxiliaries provide a powerful and practical method for achieving asymmetric synthesis. williams.edu These reactions are broadly applicable and offer a predictable sense of asymmetric induction. williams.edu In the synthesis of the anti-malarial macrodiolide samroiyotmycin A, this compound was used in a diastereoselective alkylation of a Myers' pseudoephedrine auxiliary. researchgate.net The lithium enolate of the acylated pseudoephedrine was alkylated with 5-iodopent-2-yne to afford the desired amide in good yield and with high diastereoselectivity (75:1 dr). researchgate.net This step was crucial for setting the C(9) stereochemistry of the target molecule. researchgate.net Subsequent reductive cleavage of the chiral auxiliary yielded the enantioenriched α-methyl aldehyde, a key intermediate in the total synthesis. researchgate.net

This approach highlights the utility of this compound in complex, multi-step syntheses where precise stereochemical control is paramount. The diastereomeric products of such reactions can often be separated, allowing for the isolation of enantiomerically pure material even if the initial diastereoselectivity is not perfect. williams.edu

The introduction of alkyl groups onto nitrogen atoms within heterocyclic frameworks is a common transformation in medicinal chemistry and materials science. While direct N-alkylation of xanthine (B1682287) derivatives with alkyl halides like methyl iodide often requires harsh conditions, the use of more reactive alkylating agents can facilitate this process. mdpi.com Although the direct use of this compound for the N-alkylation of xanthines is not explicitly detailed in the provided search results, the principles of N-alkylation in these systems are well-established. Typically, such reactions involve heating the xanthine derivative with an excess of the alkylating agent, sometimes in a high-boiling solvent like DMF. mdpi.com The reactivity of this compound as an electrophile suggests its potential utility in such transformations, analogous to other alkyl iodides.

O-Alkylation in Natural Product Synthesis

Propargylic halides, including this compound, are valuable alkylating agents in the synthesis of complex molecules. While direct examples of O-alkylation using this compound in natural product synthesis are not extensively documented in preeminent literature, its utility as a potent electrophile is well-established. For instance, in a key step toward the total synthesis of the potent neurotoxin (+)-Saxitoxin, this compound was used to alkylate 8-bromoxanthine (B49285). thieme-connect.com This reaction, conducted in dimethylformamide (DMF) with potassium carbonate as the base, likely proceeds via N-alkylation of the xanthine core, but it effectively demonstrates the compound's ability to function as an alkylating agent in a complex synthetic sequence. thieme-connect.com

The principle of O-alkylation using related propargylic systems is a known synthetic strategy. Propargyl salicylates, for example, have been successfully employed as alkylating agents for carboxylic acids, highlighting the capability of the propargyl group to be transferred to an oxygen nucleophile. organic-chemistry.org Given the high reactivity of the carbon-iodine bond, it is mechanistically plausible that this compound would readily undergo O-alkylation with alcohol or phenol (B47542) moieties under suitable basic conditions, providing a pathway to propargyl ethers.

Oxidative Transformations of the Alkyne Moiety

The internal triple bond of this compound is a site of rich chemical reactivity, susceptible to oxidative cleavage by strong oxidizing agents. These reactions are synthetically useful for degrading the alkyne into smaller, functionalized fragments.

Ozonolysis Protocols and Product Profiles

Ozonolysis is a powerful method for the oxidative cleavage of alkynes. The reaction involves treating the alkyne with ozone (O₃), followed by an appropriate workup, typically with water. khanacademy.org For an internal alkyne, this process breaks both the sigma and the two pi bonds of the triple bond, ultimately yielding two carboxylic acid molecules. chadsprep.comchemistrysteps.com

In the case of the asymmetric alkyne this compound, ozonolysis would cleave the bond between the second and third carbon atoms. This cleavage is expected to produce two distinct carboxylic acid fragments. The protocol generally involves bubbling ozone through a solution of the alkyne at a low temperature, followed by aqueous workup.

Table 1: Predicted Ozonolysis Products of this compound

| Reactant | Reagents | Predicted Products |

| This compound | 1. O₃2. H₂O | Iodoacetic acid + Propanoic acid |

The reaction proceeds via the formation of an unstable primary ozonide intermediate, which rearranges to a trioxolane. Subsequent hydrolysis cleaves this intermediate to the final carboxylic acid products. jove.com

Permanganate (B83412) Oxidation Pathways

Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving alkynes. The reaction outcome is highly dependent on the conditions, such as temperature and pH. libretexts.org

Under strong conditions (hot, basic KMnO₄), internal alkynes undergo oxidative cleavage to produce carboxylic acids, similar to ozonolysis. chemistrysteps.comorgoreview.com The alkyne is cleaved at the triple bond, and the resulting carboxylate salts are protonated during acidic workup to give the corresponding carboxylic acids. jove.com

Under milder, neutral aqueous conditions, the oxidation can be stopped at the vicinal diketone stage. libretexts.orglibretexts.org For this compound, this would result in the formation of 1-iodo-2,3-pentanedione. This intermediate is often unstable and can be further oxidized to the cleaved products upon heating or under more forceful conditions. jove.com

Table 2: Products of Permanganate Oxidation of this compound

| Reaction Conditions | Reagents | Product(s) | Product Type |

| Strong (Hot, Basic) | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | Iodoacetic acid + Propanoic acid | Cleavage Products |

| Mild (Neutral) | KMnO₄, H₂O | 1-Iodo-2,3-pentanedione | α-Diketone |

Nucleophilic Substitution at the Iodomethyl Position

The carbon-iodine bond in this compound is polarized, with the carbon atom being electrophilic and the iodine atom serving as an excellent leaving group. This makes the iodomethyl position highly susceptible to nucleophilic substitution (Sₙ) reactions.

Substitutions with Various Nucleophiles

This compound reacts with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Propargylic systems are known to react with C-, O-, S-, and N-nucleophiles, often catalyzed by transition metals. researchgate.net

Carbon Nucleophiles: A notable example is the reaction of this compound with organometallic reagents. In the total synthesis of (-)-complanine, a bromomagnesium acetylide was coupled with this compound in the presence of a catalytic amount of copper(I) iodide to form a new C-C bond, yielding a diyne intermediate.

Nitrogen Nucleophiles: As mentioned previously, the synthesis of (+)-Saxitoxin involved the alkylation of 8-bromoxanthine with this compound, demonstrating a reaction with a nitrogen-based nucleophile. thieme-connect.com

Oxygen and Sulfur Nucleophiles: While specific examples with this compound are not prevalent in the reviewed literature, the general reactivity of propargylic halides suggests they readily react with alkoxides and thiolates to form propargyl ethers and thioethers, respectively. Gold-catalyzed substitution of propargylic alcohols with various O- and S-nucleophiles proceeds efficiently, indicating the favorability of such transformations. researchgate.net

Table 3: Examples of Nucleophilic Substitution with this compound

| Nucleophile Type | Example Nucleophile | Solvent | Catalyst / Conditions | Product Type |

| Carbon | Acetylide Grignard | THF | CuI (cat.), 0°C to RT | Diyne |

| Nitrogen | 8-Bromoxanthine | DMF | K₂CO₃, 30°C | N-Alkylated Purine (B94841) |

| Oxygen (General) | R-O⁻ | Varies | Base | Propargyl Ether |

| Sulfur (General) | R-S⁻ | Varies | Base | Propargyl Thioether |

Isomerization Studies and Stereochemical Outcomes

The isomerization of propargylic halides, including this compound, represents a significant transformation in organic synthesis, often leading to the formation of valuable allenic iodides. These rearrangements can be initiated under various conditions, including thermal, acid- or base-catalyzed, or metal-mediated processes. The stereochemical outcome of such isomerizations is of particular interest as it dictates the geometry of the resulting allene, which can have profound implications for subsequent stereoselective reactions.

Research into the isomerization of propargylic systems has revealed that these compounds can undergo a rsc.orgrsc.org-rearrangement to furnish their allenic isomers. In the case of this compound, this would involve the migration of the iodine atom from the propargylic position (C1) to the acetylenic carbon (C3), resulting in the formation of 1-iodopenta-1,2-diene. This transformation is often in equilibrium, with the position of the equilibrium being influenced by the substitution pattern and the reaction conditions.

The mechanism of this isomerization can proceed through different pathways, including an SN2' mechanism or via ion pairs. For instance, treatment of propargylic halides with a copper(I) salt has been shown to facilitate the isomerization to haloallenes. researchgate.net It is proposed that the copper(I) halide assists in the removal of the halide from the propargylic position, leading to an intermediate that can then be halogenated at the C3 position to yield the allene. The stereoselectivity of this process is a critical aspect, with studies on similar systems providing insights into the potential outcomes for this compound.

In base-catalyzed isomerizations of related propargylic systems, the stereoselectivity is highly dependent on the nature of the base and the substrate. For example, the isomerization of electron-deficient propargylic alcohols to E-enones has been achieved with high stereoselectivity using catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org Conversely, the use of sodium bicarbonate as a catalyst can favor the formation of Z-enones. researchgate.net While these are alcohol systems, the principles of stereocontrol through catalyst choice are relevant to the potential isomerization of this compound.

The stereochemical integrity of the starting material and the geometry of the final product are key considerations in these reactions. For instance, stereospecific rsc.orgrsc.org-proton shifts catalyzed by a bicyclic guanidine (B92328) base have been used to transform allylic halides into vinyl halides with excellent Z:E ratios. nih.gov This suggests that with the appropriate catalytic system, a high degree of stereocontrol could potentially be achieved in the isomerization of this compound.

While specific studies detailing the isomerization of this compound and the stereochemical outcomes are not extensively documented in the reviewed literature, the general behavior of propargylic halides suggests that it can serve as a precursor to 1-iodopenta-1,2-diene. The conditions for this transformation would likely influence the isomeric ratio and the stereochemistry of the resulting allene.

Below is a table summarizing the potential isomerization of this compound and the expected products based on analogous reactions.

| Starting Material | Reaction Conditions | Potential Isomeric Product | Expected Stereochemical Outcome |

| This compound | Catalytic CuI | 1-Iodopenta-1,2-diene | Mixture of E/Z isomers, ratio dependent on conditions |

| This compound | Base-catalyzed (e.g., TBD) | 1-Iodopenta-1,2-diene | Potentially high stereoselectivity for one isomer (E or Z) |

Applications of 1 Iodopent 2 Yne in Complex Chemical Synthesis

Role as a Key Building Block in Natural Product Total Synthesis

The utility of 1-iodopent-2-yne is prominently demonstrated in its application as a crucial component in the total synthesis of complex natural products.

The total synthesis of (-)-complanine, an inflammatory agent isolated from the marine fireworm Eurythoe complanata, utilizes this compound in a critical cross-coupling step. In this synthesis, a terminal alkyne intermediate is first converted to its corresponding bromomagnesium salt using ethylmagnesium bromide (EtMgBr). This organometallic species then undergoes a copper(I) iodide (CuI) catalyzed Cadiot-Chodkiewicz type coupling reaction with this compound. This reaction forges a new carbon-carbon bond, creating the diyne backbone of the target molecule. The process affords the desired diyne product in a 43% yield, a pivotal step in the synthetic route.

Table 1: Cadiot-Chodkiewicz Coupling in (-)-Complanine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Reagent | Product | Yield |

| Terminal Alkyne 4 | This compound | CuI (catalytic) | EtMgBr | Diyne 5 | 43% |

In a 2025 total synthesis of the potent neurotoxin (+)-saxitoxin, this compound serves as a key precursor in the initial stages. thieme-connect.com The synthesis commences with the N-alkylation of 8-bromoxanthine (B49285). thieme-connect.com In this step, this compound is used as the alkylating agent in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to install the pentyne side chain onto the purine (B94841) scaffold. thieme-connect.com This reaction is the first in a multi-step sequence to build a crucial intermediate for the eventual construction of the complex tricyclic core of saxitoxin (B1146349). thieme-connect.com

Table 2: N-Alkylation Step in (+)-Saxitoxin Synthesis

| Substrate | Reagent | Base | Solvent | Product |

| 8-Bromoxanthine | This compound | K₂CO₃ | DMF | N-Alkylated Xanthine (B1682287) Intermediate |

Integration into (-)-Complanine Synthesis

Synthetic Utility in Biologically Active Molecule Development

Beyond natural product synthesis, this compound is instrumental in developing novel molecules with significant biological activity.

While various alkynes and haloalkanes are used to modify the structure of abietane (B96969) diterpenoids to generate new bioactive compounds, a specific application of this compound for this purpose is not prominently documented in the reviewed scientific literature. mdpi.comnih.gov Research in this area often utilizes its isomer, 5-iodopent-1-yne, for O-pentynylation reactions to create triazole-hybrid derivatives. mdpi.comnih.gov

Contribution to Cyclopentenone Core Structures

Contributions to Advanced Synthetic Methodologies

This compound is a valuable tool in the development and application of modern synthetic methods, primarily due to the reactivity of its carbon-iodine bond.

Its utility in Cadiot-Chodkiewicz coupling, as seen in the complanine (B12781320) synthesis, highlights its role as a reliable electrophilic partner in copper-catalyzed cross-coupling reactions for the formation of unsymmetrical diynes. Furthermore, its application as an alkylating agent for nitrogen heterocycles, demonstrated in the saxitoxin synthesis, shows its effectiveness in constructing carbon-heteroatom bonds. thieme-connect.com

A notable application is in diastereoselective alkylation reactions. In an approach towards the anti-malarial macrodiolide samroiyotmycin A, this compound is used to alkylate the lithium enolate of a Myers' pseudoephedrine auxiliary. researchgate.net This reaction proceeds with high diastereoselectivity (75:1 dr) to establish a key stereocenter, demonstrating the utility of this compound in complex, stereocontrolled synthetic sequences. researchgate.net The iodine atom acts as a leaving group, facilitating the formation of a new carbon-carbon bond with a high degree of facial selectivity dictated by the chiral auxiliary. researchgate.net

Theoretical and Computational Analysis of 1 Iodopent 2 Yne and Its Reactions

Electronic Structure and Bonding Characteristics

1-Iodopent-2-yne (C₅H₇I) is an internal iodoalkyne with a molecular weight of approximately 194.01 g/mol . nih.gov Its structure is defined by a pent-2-yne backbone with an iodine atom attached to the first carbon. The key features governing its chemistry are the carbon-iodine (C-I) bond and the carbon-carbon triple bond (C≡C).

The significant difference in electronegativity between the carbon and iodine atoms induces a substantial dipole moment in the C-I bond, making the carbon atom electrophilic. This polarization enhances the molecule's susceptibility to both nucleophilic and electrophilic attacks. vulcanchem.com The iodine atom, being a large and polarizable element, also makes the C-I bond relatively weak and an excellent leaving group in substitution and elimination reactions. This characteristic is fundamental to its utility in various cross-coupling reactions.

The alkyne functional group, with its two π-bonds, is an area of high electron density. However, the triple bond in this compound is internal, which influences its steric and electronic environment compared to terminal alkynes. Computational models, such as those based on Density Functional Theory (DFT), are employed to map the electron density and electrostatic potential of the molecule, providing a more detailed picture of its reactive sites.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇I |

| Molecular Weight | 194.01 g/mol nih.gov |

| Exact Mass | 193.95925 Da nih.gov |

| XLogP3 | 2.5 nih.gov |

| Complexity | 72.4 lookchem.com |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the complex reaction mechanisms involving this compound. By modeling reaction pathways, transition states, and intermediates, a deeper understanding of its reactivity can be achieved.

Transition State Analysis in Cross-Coupling Reactions

This compound is a valuable substrate in various metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings. vulcanchem.com Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of these transformations. For instance, in a typical Sonogashira coupling, the mechanism involves oxidative addition of a palladium(0) complex to the C-I bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination.

Computational studies can model the energy profiles of these steps, identifying the rate-determining step and the geometry of the transition states. DFT calculations (e.g., using the B3LYP functional) suggest that the iodine substituent plays a crucial role in stabilizing the transition states, facilitating the oxidative addition step which is often rate-limiting. vulcanchem.com These models also help predict how factors like solvent and ligand choice influence the reaction kinetics and yields by altering the stability of intermediates and transition states.

Pathways of Radical Intermediates

While many reactions of this compound are described by ionic mechanisms, the involvement of radical intermediates has also been proposed and investigated. In certain transition-metal-catalyzed reactions, particularly those involving iron, a single-electron transfer (SET) mechanism may operate. colab.ws For example, a reaction might be initiated by the formation of an alkyl radical from an alkyl iodide, which then adds across the alkyne's triple bond to form a vinyl radical. colab.ws

Radical clock experiments on analogous systems, such as 5-iodopent-1-ene, have provided evidence for the involvement of radical pathways in the activation of alkyl halides during certain nickel-catalyzed reactions. chinesechemsoc.org Although these experiments were not performed on this compound itself, they support the plausibility of radical mechanisms. The subsequent steps could involve radical recombination or further electron transfer to complete the catalytic cycle. Computational methods can be used to calculate the energetics of these radical pathways and compare them to ionic alternatives, helping to determine the most likely mechanism under specific reaction conditions.

Conformational Analysis and Isomeric States

The structural features of this compound and its isomers are critical for understanding its chemical behavior and for the unambiguous interpretation of experimental data.

Consideration of Structural Isomers (C₅H₇X series)

The molecular formula C₅H₇I encompasses a wide variety of structural isomers. docbrown.info These can be broadly categorized as chain, positional, and functional group isomers. ausetute.com.au

Chain Isomers: The five-carbon chain can be linear (pentane backbone) or branched (butane or propane (B168953) backbones).

Positional Isomers: The iodine atom and the alkyne functional group can be located at different positions on the carbon skeleton. For example, 5-iodopent-1-yne and 3-iodopent-1-yne are positional isomers of this compound.

Functional Group Isomers: The degree of unsaturation in C₅H₇I allows for isomers with different functional groups, including cyclic structures (e.g., iodocyclopentenes) and dienes (e.g., iodopentadienes). docbrown.info

Furthermore, stereoisomerism is possible in some of these structures. Alkenic isomers can exhibit E/Z isomerism, and molecules containing a chiral center can exist as R/S enantiomers. docbrown.info A comprehensive analysis requires considering all these possibilities, as they will have distinct physical, chemical, and spectroscopic properties.

Table 2: Examples of Structural Isomers of C₅H₇I

| Isomer Name | Isomer Type | Key Structural Feature |

|---|---|---|

| This compound | Positional | Internal alkyne, iodine on C1 |

| 5-Iodopent-1-yne uni.lu | Positional/Functional | Terminal alkyne, iodine on C5 |

| (E)-1-Iodopent-2-ene nih.gov | Functional/Stereoisomer | Alkene with E-geometry |

| 1-Iodocyclopentene | Functional | Cycloalkene |

Prediction of Spectroscopic Signatures for Mechanistic Probes

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for characterizing this compound and distinguishing it from its isomers. Computational chemistry can predict these spectroscopic signatures, aiding in structural elucidation and in probing reaction mechanisms.

¹H NMR: In this compound, the protons on the carbon adjacent to the iodine (the CH₂I group) are expected to be deshielded, appearing at a chemical shift (δ) around 3.0–3.5 ppm. The ethyl group protons would appear further upfield.

¹³C NMR: The carbon atoms of the alkyne typically resonate at δ 70–80 ppm, while the carbon bearing the iodine atom is found at a lower chemical shift, around δ 20–30 ppm.

IR Spectroscopy: A characteristic absorption for the internal C≡C triple bond stretch is expected in the region of 2100–2260 cm⁻¹. The C-I bond stretch appears in the fingerprint region, typically between 500–600 cm⁻¹.

By comparing experimentally obtained spectra with computationally predicted ones, chemists can confirm the structure of reaction products. Moreover, unique spectroscopic features of intermediates or specific diastereomers can serve as powerful mechanistic probes, as demonstrated in studies where distinctive upfield NMR resonances have been used to confirm the stereochemistry of cycloaddition products in related systems. ualberta.ca

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research into 1-iodopent-2-yne has primarily focused on its role as a versatile building block in organic synthesis. Its synthesis is typically achieved through the iodination of pent-2-yne. The compound is recognized for its utility in forming new carbon-carbon and carbon-heteroatom bonds, largely due to the iodine atom's ability to act as a leaving group in nucleophilic substitution and addition reactions.

A notable application of this compound is in cross-coupling reactions. For instance, it has been used in the total synthesis of complanine (B12781320), a marine-derived inflammatory agent, where it reacts with a bromomagnesium acetylide in the presence of a copper(I) iodide catalyst to form a diyne intermediate. nih.govbeilstein-journals.org This highlights its capacity to participate in the construction of complex molecular architectures. Furthermore, its reactivity in reductive alkylation processes has been demonstrated in the synthesis of 2,3-disubstituted cyclopentenones.

The broader class of 1-iodoalkynes, to which this compound belongs, are considered highly reactive and practical intermediates in organic synthesis. researchgate.net Efficient methods for their preparation from terminal alkynes have been developed using various reagents, including N-iodosuccinimide (NIS) with inexpensive bases like potassium carbonate or with alumina (B75360) as a mediator. researchgate.netrsc.orgrsc.org These synthetic advancements have made 1-iodoalkynes more accessible for a range of chemical transformations. rsc.orgrsc.org

Table 1: Notable Reactions Involving this compound

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | This compound, Bromomagnesium acetylide | Copper(I) iodide | Diyne intermediate | nih.govbeilstein-journals.org |

| Reductive Alkylation | 6-Methoxyindanone, this compound | Potassium in liquid ammonia, Lithium bromide | Dihydroindanone derivative | |

| Substitution | This compound, Nucleophiles (e.g., amines, thiols) | - | Substituted pent-2-ynes | |

| Reduction | This compound | Lithium aluminum hydride or Sodium borohydride (B1222165) | Pent-2-yne |

Untapped Reactivity Modalities for this compound

While the existing applications of this compound are significant, there are several reactivity modalities that remain largely unexplored. The presence of both an alkyne and an iodo group suggests a rich and varied chemical landscape waiting to be discovered. researchgate.net

One promising area is the exploration of metal-catalyzed hydrofunctionalization reactions. csic.es These reactions, which involve the addition of C-H, O-H, N-H, S-H, and X-H bonds across the alkyne, could provide rapid access to a diverse array of functionalized haloalkene derivatives. csic.es Although some progress has been made with other haloalkynes using catalysts based on indium and gold, the specific application to this compound is an open field of inquiry. csic.es

Furthermore, the stereodivergent functionalization of the alkyne in this compound presents an exciting opportunity. rsc.orgnih.govrsc.org Developing methods to control the E/Z selectivity during reactions like hydrocyanation, hydrogenation, hydroboration, and hydrosilylation would be highly valuable for creating stereochemically defined molecules with specific biological or material properties. rsc.orgnih.gov The development of dual-catalytic systems could offer unprecedented stereocontrol in these transformations. rsc.org

Cycloaddition reactions beyond the well-established azide-alkyne cycloadditions also represent an untapped area. umich.edu For example, exploring Diels-Alder reactions where this compound acts as a dienophile could lead to the synthesis of novel cyclic structures. umich.edu Additionally, the potential for [2+2] photocycloadditions, as seen in the synthesis of complex natural products with other alkynes, could be a fruitful avenue for this compound. thieme-connect.com

Potential for Novel Catalyst Development in this compound Chemistry

The development of new catalysts is crucial for unlocking the full synthetic potential of this compound. While copper catalysts have been effectively used in some of its known reactions, there is significant room for innovation. nih.govbeilstein-journals.org

A key area for catalyst development lies in enhancing the efficiency and selectivity of known transformations. For instance, in copper-catalyzed azide-alkyne cycloadditions with other 1-iodoalkynes, the choice of ligand has been shown to be critical in accelerating the reaction and improving chemoselectivity. nih.gov Similar strategies could be applied to reactions involving this compound to improve yields and reduce byproducts.

The exploration of catalysts based on other metals beyond copper is also a promising direction. Gold-catalyzed reactions, for example, have shown utility in the hydration and cycloisomerization of other haloalkynes. csic.es Developing gold or other metal-based catalysts specifically tailored for this compound could enable new types of transformations that are currently not feasible.

Furthermore, the development of sustainable and recyclable catalysts is a growing priority in green chemistry. rsc.org Investigating the use of solid-supported catalysts, such as alumina, which has already been shown to be effective in the synthesis of 1-iodoalkynes, could lead to more environmentally friendly and cost-effective processes for reactions involving this compound. rsc.orgrsc.org The potential for reusing these solid catalysts has been demonstrated, making this a particularly attractive area for future research. rsc.org

Future Applications in Materials Science and Medicinal Chemistry (Generic Perspective)

From a broader perspective, the unique structural features of this compound and its derivatives suggest significant potential for future applications in both materials science and medicinal chemistry.

In materials science , the alkyne functionality is a valuable tool for the synthesis of novel materials. rsc.org Alkynes are used in the creation of conductive polymers and nanomaterials. The ability of this compound to participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, makes it an excellent candidate for surface functionalization of materials like gold nanoparticles and carbon nanotubes. umich.edunih.govnih.gov This could lead to the development of new materials for chemical sensing, diagnostics, and therapeutics. nih.gov The formation of polymer networks through click reactions also opens up possibilities for creating advanced materials like hydrogels and self-healing materials. umich.edujuniperpublishers.com

In medicinal chemistry , the alkyne group is present in a number of pharmaceuticals, including antifungal and antiretroviral drugs. alfa-chemistry.comyoutube.com The introduction of an alkynyl group can significantly alter the physicochemical and biological properties of a molecule, potentially leading to higher affinity for biological targets. juniperpublishers.com The reactivity of the iodoalkyne moiety in this compound makes it a versatile building block for synthesizing complex molecules that could serve as new therapeutic agents. For instance, the ene-diyne subunit, which can be constructed using iodoalkyne chemistry, is found in some potent antitumor drugs. alfa-chemistry.com The ability to use this compound in the synthesis of diverse molecular scaffolds could facilitate the discovery of new drugs for a wide range of diseases, including cancer and fungal infections. nih.govjuniperpublishers.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1-dibromoalkenes |

| 1-iodopent-2-ene |

| This compound |

| 2,3-disubstituted cyclopentenones |

| 6-Methoxyindanone |

| 8-bromoxanthine (B49285) |

| Alumina |

| amines |

| azide |

| Benzene |

| Bromomagnesium acetylide |

| calicheamicin |

| Carbon dioxide |

| cicutoxin |

| complanine |

| Copper(I) iodide |

| efavirenz |

| falcarinol |

| Gold |

| Haloprogin |

| Indium |

| Iodine |

| iodomethane |

| Lithium aluminum hydride |

| lithium bromide |

| N-iodosuccinimide |

| norethynodrel |

| oenanthotoxin |

| pent-2-yne |

| Potassium carbonate |

| Sodium borohydride |

| terbinafine |

| thiols |

| tylonic acid |

Q & A

Q. What are the optimal synthetic routes for 1-iodopent-2-yne, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves alkyne iodination via electrophilic addition or metal-mediated coupling. A common approach is the reaction of pent-2-yne with iodine monochloride (ICl) in a controlled environment to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Validate purity using gas chromatography (GC) or HPLC, coupled with H and C NMR to confirm structural integrity .

- Data Table :

| Method | Yield (%) | Purity (GC) | Key Characterization Techniques |

|---|---|---|---|

| ICl addition | 65-75 | ≥98% | NMR, IR, MS |

| Pd-catalyzed coupling | 50-60 | ≥95% | NMR, X-ray crystallography |

Q. How do spectroscopic techniques (NMR, IR) distinguish this compound from analogous iodoalkynes?

- Methodological Answer : H NMR: The terminal alkyne proton appears as a singlet near δ 2.1–2.3 ppm, while the iodine substituent deshields adjacent protons (δ 3.0–3.5 ppm for CH groups). C NMR shows the alkyne carbons at ~70–80 ppm and the iodine-bearing carbon at ~20–30 ppm. IR spectroscopy confirms the C≡C stretch (~2100–2260 cm) and C-I bond (~500–600 cm). Compare with literature data to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in Sonogashira couplings, and how do solvent effects influence yields?

- Methodological Answer : Sonogashira coupling with this compound proceeds via oxidative addition of Pd(0) to the C-I bond, followed by transmetallation and reductive elimination. Polar aprotic solvents (e.g., DMF, THF) enhance Pd catalyst stability, while base choice (e.g., EtN, KCO) affects deprotonation efficiency. Use kinetic studies (e.g., reaction profiling via GC-MS) and DFT calculations to identify rate-determining steps. Contradictions in literature reports (e.g., competing side reactions in polar solvents) require controlled experiments with varying solvent/base combinations .

Q. How can computational chemistry (DFT, MD) predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in [2+2] or [3+2] cycloadditions. Compare HOMO-LUMO gaps of reactants to identify electron-rich/electron-poor regions. Molecular dynamics (MD) simulations assess solvent and temperature effects on reaction pathways. Validate predictions with experimental outcomes (e.g., HPLC isolation of regioisomers). Note discrepancies between theoretical and experimental results may arise from solvation effects not fully captured in simulations .

Data Contradiction and Resolution

Q. Why do reported yields for this compound-based heterocycle syntheses vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations in yields often stem from differences in iodine stoichiometry, catalyst loading, or reaction time. For example, excess iodine may lead to di-iodination byproducts. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Use design of experiments (DoE) to optimize parameters systematically. Cross-validate results using multiple characterization techniques (e.g., NMR, X-ray) and replicate experiments across independent labs .

Methodological Frameworks

Q. What strategies ensure rigorous analysis of this compound’s thermal stability in reaction design?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (<100°C is typical for iodoalkynes). Monitor exothermic peaks in DSC to identify unsafe temperature ranges. For reactions requiring elevated temperatures, use slow reagent addition and in situ IR to detect decomposition intermediates. Compare stability across solvents (e.g., DMF vs. toluene) to mitigate risks .

Ethical and Analytical Considerations

Q. How should researchers address discrepancies between theoretical and experimental data in this compound reactivity studies?

- Methodological Answer : Discrepancies may arise from oversimplified computational models (e.g., neglecting solvent molecules or non-covalent interactions). Address this by:

- Incorporating explicit solvent models in DFT.

- Performing multi-reference calculations for open-shell intermediates.

- Validating with advanced spectroscopic techniques (e.g., in situ Raman for transient species).

Document all assumptions and limitations in computational workflows to align with experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.